N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a complex organic compound that features a benzo[d]thiazole moiety, a phenyl group, and a fluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the phenyl group: This step involves the coupling of the benzo[d]thiazole core with a phenyl halide using a palladium-catalyzed cross-coupling reaction.
Introduction of the butanamide moiety: This can be done by reacting the intermediate with a butanoyl chloride in the presence of a base.
Sulfonylation with the fluorophenyl group: The final step involves the sulfonylation of the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound could be used in studies involving cell signaling pathways, protein interactions, and other biological processes.
Materials Science: It may be explored for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.
Industry: The compound could be used in the synthesis of other complex molecules or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The benzo[d]thiazole moiety could play a crucial role in binding to the target, while the sulfonyl and butanamide groups may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylphenyl)sulfonyl)butanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its analogs.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S2/c24-16-11-13-17(14-12-16)31(28,29)15-5-10-22(27)25-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)30-23/h1-4,6-9,11-14H,5,10,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIVVZDFPMEBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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